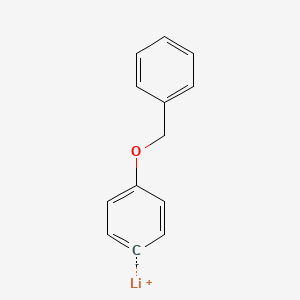
(4-(Benzyloxy)phenyl)lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzyloxy)phenyl)lithium is an organolithium compound that features a benzyloxy group attached to a phenyl ring, which is further bonded to a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-(Benzyloxy)phenyl)lithium can be synthesized through the reaction of (4-(benzyloxy)phenyl) bromide with lithium metal in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{OCH}_2\text{Ph})\text{Br} + 2\text{Li} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{Ph})\text{Li} + \text{LiBr} ]
Industrial Production Methods:
Types of Reactions:
Nucleophilic Addition: this compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form alcohols.
Substitution Reactions: It can undergo nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Solvents: Anhydrous ether or THF are commonly used solvents.
Reagents: Carbonyl compounds (e.g., aldehydes, ketones), alkyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules through nucleophilic addition and substitution reactions.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific functional properties.
Mécanisme D'action
(4-(Benzyloxy)phenyl)lithium exerts its effects primarily through nucleophilic addition and substitution mechanisms. The lithium atom imparts a strong nucleophilic character to the phenyl ring, allowing it to attack electrophilic centers in various substrates. The benzyloxy group can stabilize the intermediate species formed during these reactions, enhancing the overall reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Phenyllithium: Another organolithium compound with similar reactivity but lacks the benzyloxy group.
(4-Methoxyphenyl)lithium: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness:
Stabilization: The benzyloxy group in (4-(Benzyloxy)phenyl)lithium provides additional stabilization to reaction intermediates, potentially leading to higher selectivity and yield in synthetic applications.
Reactivity: The presence of the benzyloxy group can influence the electronic properties of the phenyl ring, altering its reactivity compared to similar compounds without this group.
Propriétés
Formule moléculaire |
C13H11LiO |
|---|---|
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
lithium;phenylmethoxybenzene |
InChI |
InChI=1S/C13H11O.Li/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-10H,11H2;/q-1;+1 |
Clé InChI |
WWTLRMAOQZFZHA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)COC2=CC=[C-]C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)

![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
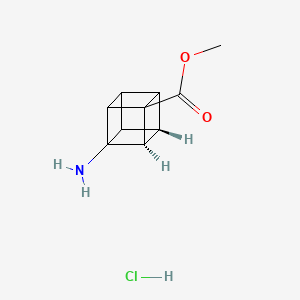
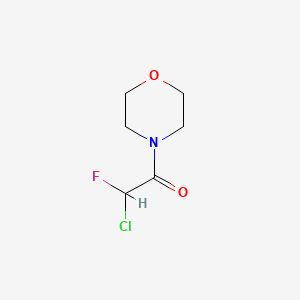
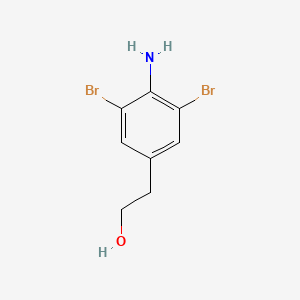
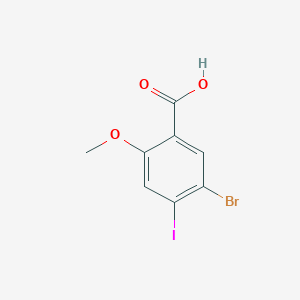
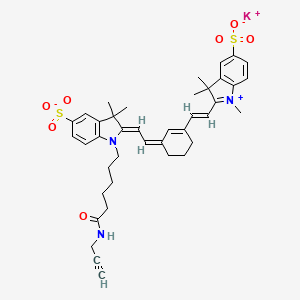
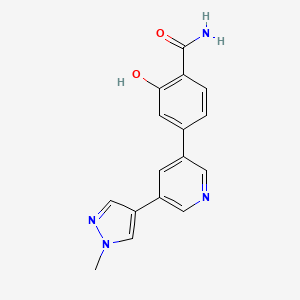
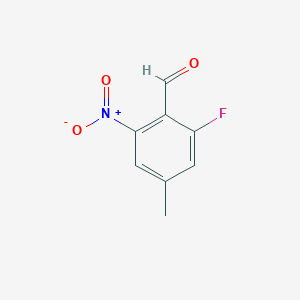
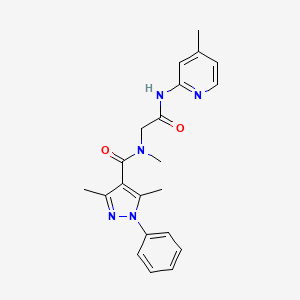
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
